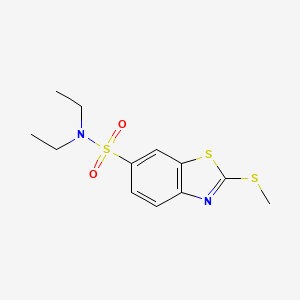

N,N-diethyl-2-(methylthio)-1,3-benzothiazole-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

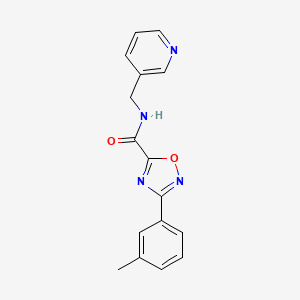

N,N-diethyl-2-(methylthio)-1,3-benzothiazole-6-sulfonamide is a chemical compound explored in the context of its potential utility in various chemical and biological fields. Its structure is characterized by a benzothiazole core, a sulfonamide group, and a methylthio substituent, which together contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of compounds related to N,N-diethyl-2-(methylthio)-1,3-benzothiazole-6-sulfonamide involves complex chemical procedures. For instance, copper(II) complexes with N-benzothiazole sulfonamides have been synthesized, showcasing the incorporation of benzothiazole sulfonamide moieties into metal complexes, which might offer insight into the synthetic approaches for compounds with similar structures (González-Álvarez et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through crystallography and spectroscopic methods, revealing the coordination environment around metal centers and the role of sulfonamidate anions as counterions, which can provide insights into the structural aspects of N,N-diethyl-2-(methylthio)-1,3-benzothiazole-6-sulfonamide (González-Álvarez et al., 2003).

Chemical Reactions and Properties

Benzothiazole-2-sulfonamides, closely related to the compound of interest, undergo reactions with hydroxylamine, forming hydroxybenzothiazole and releasing sulfur dioxide and amine, highlighting the reactivity of the sulfonamide group in these compounds (Kamps et al., 2013).

Scientific Research Applications

Medicinal Chemistry Applications

N,N-diethyl-2-(methylthio)-1,3-benzothiazole-6-sulfonamide derivatives have been explored for their potential in drug discovery and development. For example, certain sulfonamide compounds have shown significant antimicrobial and antiproliferative activities . The synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives revealed compounds with potent cytotoxic activities against cancer cell lines, demonstrating the potential of these sulfonamides in anticancer therapy (El-Gilil, 2019). Moreover, sulfonamides have been identified as effective carbonic anhydrase inhibitors , with applications in treating conditions like glaucoma and edema. Research into benzo[d]thiazole-5- and 6-sulfonamides has identified potent inhibitors against various human carbonic anhydrase isoforms, highlighting their therapeutic potential (Abdoli et al., 2017).

Organic Synthesis and Chemical Applications

N,N-diethyl-2-(methylthio)-1,3-benzothiazole-6-sulfonamide and its derivatives serve as key intermediates in the synthesis of diverse organic compounds. For instance, they have been used in the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions, leading to novel cyclic structures with potential biological activities (Greig et al., 2001). Additionally, these compounds participate in tandem cyclocondensation reactions , enabling the efficient synthesis of complex heterocyclic compounds, which could have further applications in drug development and other areas of chemistry (Khazaei et al., 2014).

Environmental Studies

Benzothiazole sulfonamides, including derivatives of N,N-diethyl-2-(methylthio)-1,3-benzothiazole-6-sulfonamide, have been detected in municipal wastewater and environmental water samples . Studies focusing on the occurrence, sources, and fate of these compounds highlight the environmental impact of benzothiazole derivatives. For instance, benzothiazoles have been identified in wastewater treatment plants, and their persistence raises concerns regarding water pollution and the potential for antibiotic resistance propagation (Kloepfer et al., 2005).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N,N-diethyl-2-methylsulfanyl-1,3-benzothiazole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S3/c1-4-14(5-2)19(15,16)9-6-7-10-11(8-9)18-12(13-10)17-3/h6-8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLHFIQWICUZMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-4,6-dimethyl-2-(5-nitro-2-furyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5515265.png)

![4-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5515274.png)

![1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-propanone](/img/structure/B5515281.png)

![(3aS*,7aR*)-5-methyl-2-[(1-methyl-1H-pyrazol-4-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5515287.png)

![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5515307.png)

![2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5515320.png)

![4-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B5515326.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5515334.png)

![2-[5-(dimethylamino)-2,4-pentadienoyl]-6-[3-(dimethylamino)-2-propen-1-ylidene]cyclohexanone](/img/structure/B5515351.png)

![3-[1-(4-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5515358.png)